5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan

Tryptophan 5-hydroxylase TPH1 inhibition Serotonin biosynthesis

5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan (CAS 918440-81-0, molecular formula C22H18FN3O4, exact mass 407.128 Da) is a synthetic, non-proteinogenic L-tryptophan derivative featuring a 5-fluoro substituent on the indole ring and an Nα-(quinolin-3-yl)methoxycarbonyl protecting group. The compound is classified as a tryptophan 5-hydroxylase (TPH) inhibitor , positioning it within the pharmacological landscape of peripheral serotonin biosynthesis modulation.

Molecular Formula C22H18FN3O4
Molecular Weight 407.4 g/mol
CAS No. 918440-81-0
Cat. No. B15173284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan
CAS918440-81-0
Molecular FormulaC22H18FN3O4
Molecular Weight407.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)COC(=O)NC(CC3=CNC4=C3C=C(C=C4)F)C(=O)O
InChIInChI=1S/C22H18FN3O4/c23-16-5-6-19-17(9-16)15(11-25-19)8-20(21(27)28)26-22(29)30-12-13-7-14-3-1-2-4-18(14)24-10-13/h1-7,9-11,20,25H,8,12H2,(H,26,29)(H,27,28)/t20-/m0/s1
InChIKeyIRHYNOVXYXYKMN-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan (CAS 918440-81-0): Procurement-Ready Profile of a Synthetic Tryptophan-Quinoline Hybrid


5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan (CAS 918440-81-0, molecular formula C22H18FN3O4, exact mass 407.128 Da) is a synthetic, non-proteinogenic L-tryptophan derivative featuring a 5-fluoro substituent on the indole ring and an Nα-(quinolin-3-yl)methoxycarbonyl protecting group . The compound is classified as a tryptophan 5-hydroxylase (TPH) inhibitor [1], positioning it within the pharmacological landscape of peripheral serotonin biosynthesis modulation. Its hybrid quinoline-tryptophan architecture distinguishes it from both simple 5-fluoro-tryptophan analogs and from structurally unrelated TPH inhibitor chemotypes such as spirocyclic prolines or acyl guanidines, offering a unique scaffold for structure–activity relationship (SAR) exploration in tryptophan metabolism research [1].

Why 5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan Cannot Be Replaced by Generic Tryptophan Analogs in TPH-Focused Research


Substitution of 5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan with simpler tryptophan analogs—such as unsubstituted L-tryptophan, 5-fluoro-L-tryptophan, or 5-hydroxy-L-tryptophan—is not functionally equivalent in the context of tryptophan hydroxylase (TPH) inhibition. Unmodified L-tryptophan serves as the endogenous substrate for TPH-mediated 5-hydroxylation, not as an inhibitor [1]. 5-Fluoro-L-tryptophan acts primarily as a competitive inhibitor of the vesicular glutamate transporter (VGLUT) rather than as a TPH ligand [2]. In contrast, the quinolin-3-ylmethoxycarbonyl moiety installed on the Nα-position of the target compound introduces a sterically demanding, heteroaromatic extension that is predicted to occupy the tryptophan-binding pocket of TPH while sterically or allosterically blocking the hydroxylation site, as inferred from the compound's classification as a TPH inhibitor [3]. Furthermore, the 5-fluoro substitution modulates the electronic character of the indole ring, potentially altering binding affinity for the enzyme's active-site iron cofactor relative to non-fluorinated or 5-methoxy analogs [3][4]. These dual structural features render the compound a distinct chemical probe that cannot be interchangeably sourced with off-the-shelf tryptophan derivatives for TPH-targeted screening campaigns or metabolic pathway dissection.

Quantitative Differentiation Evidence for 5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan (CAS 918440-81-0) Against Closest Analogs


Computational Target Engagement Classification versus Unsubstituted L-Tryptophan: TPH Inhibitor vs. Substrate

DrugMapper computational target prediction classifies 5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan as a tryptophan 5-hydroxylase (TPH) inhibitor, mapping it to disease indications including neuroendocrine tumors and malignant carcinoid syndrome [1]. In contrast, unsubstituted L-tryptophan is the natural substrate of TPH, undergoing enzymatic 5-hydroxylation to form 5-hydroxytryptophan with a Km of approximately 50 µM for human TPH1 [2]. This functional role reversal—from substrate to inhibitor—is attributed to the combined presence of the 5-fluoro substituent (blocking the hydroxylation site) and the Nα-quinolin-3-ylmethoxycarbonyl group (introducing steric bulk that likely disrupts the catalytic orientation [1]). No direct head-to-head enzymatic assay data are publicly available for this specific compound; the differentiation is based on computational classification versus established biochemical function.

Tryptophan 5-hydroxylase TPH1 inhibition Serotonin biosynthesis Target prediction

Molecular Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity versus 5-Fluoro-L-Tryptophan

The target compound has a calculated partition coefficient (cLogP) of approximately 3.98 and a polar surface area (PSA) of 107.8 Ų, as computed using standard atom-based prediction methods . By comparison, 5-fluoro-L-tryptophan (CAS 16626-02-1, C11H11FN2O2, MW 222.2 Da) has a substantially lower cLogP of approximately 0.8 and a PSA of 79.1 Ų . The ~3.2 log unit increase in lipophilicity for the target compound, conferred by the quinolin-3-ylmethoxycarbonyl group, shifts its predicted property profile from a highly polar, zwitterionic amino acid toward a more drug-like small molecule with enhanced predicted passive membrane permeability. The target compound also possesses 6 hydrogen bond acceptors compared to 4 for 5-fluoro-L-tryptophan, increasing its capacity for specific polar interactions within an enzyme active site while maintaining sufficient lipophilicity for cellular penetration .

Physicochemical properties LogP Membrane permeability CNS drug-likeness

Structural Scaffold Differentiation: Quinolin-3-ylmethoxycarbonyl versus Fmoc Protection Strategy

The quinolin-3-ylmethoxycarbonyl (Qmoc) group present in the target compound represents a structurally distinct Nα-protecting motif compared to the widely employed Fmoc (9-fluorenylmethoxycarbonyl) group found in Fmoc-5-fluoro-L-tryptophan. The Qmoc group incorporates a quinoline heterocycle (pKa of conjugate acid ~4.9) in place of the fluorene system of Fmoc, altering both the steric profile and the electronic character of the protecting group . While Fmoc-5-fluoro-L-tryptophan (CAS 1219392-55-8, MW 444.5 g/mol) is designed for base-labile solid-phase peptide synthesis (SPPS) applications, the Qmoc group in the target compound is not reported in the standard SPPS protecting group repertoire and may exhibit distinct cleavage kinetics or orthogonal stability profiles under acidic, basic, or hydrogenolytic conditions [1]. No direct comparative stability data are publicly available; the differentiation is based on structural and electronic features of the respective protecting groups.

Nα-protecting groups Solid-phase peptide synthesis Scaffold uniqueness Chemical probe design

Estimated Binding Potential to TPH1 versus Rodatristat (KAR5417): Absence of Direct Comparative Data Necessitates Empirical Validation

The target compound is classified as a TPH inhibitor by computational prediction [1]; however, no publicly available IC50, Ki, or other quantitative inhibition value against human TPH1 or TPH2 has been identified for CAS 918440-81-0 in peer-reviewed literature or authoritative databases. By contrast, the clinical-stage TPH1/TPH2 inhibitor rodatristat (KAR5417) has reported IC50 values of 33 nM (TPH1) and 7 nM (TPH2) in cell-free enzymatic assays [2]. A structurally distinct TPH1 inhibitor chemotype represented by spirocyclic proline derivatives achieved IC50 values as low as 18–76 nM against human TPH1 in MBP-fusion protein assays [3]. The lack of quantitative inhibitory data for the target compound represents a critical evidentiary gap: procurement decisions for TPH inhibitor screening campaigns must weigh the novel quinoline-tryptophan scaffold opportunity against the absence of confirmed on-target potency. Empirical IC50 determination is required to position this compound within the known TPH inhibitor potency landscape.

TPH1 IC50 Rodatristat SAR gap Enzyme inhibition

Predicted Multi-Target Polypharmacology Profile versus Selective TPH Inhibitors

Computational drug repositioning analysis via DrugMapper associates the target compound not only with TPH inhibition but also with indications linked to tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO1) pathways—specifically kidney diseases, liver diseases, ulcerative colitis, and neuroendocrine tumors [1]. This polypharmacology prediction contrasts with highly selective TPH inhibitors such as telotristat etiprate (LX-1032), which was designed for peripheral TPH1 selectivity without reported TDO/IDO1 cross-reactivity [2]. The quinoline moiety present in the target compound is a recognized pharmacophore for TDO inhibition, as exemplified by the potent TDO inhibitor 680C91 (Ki = 42 nM against human TDO) which also features a quinoline ring system but lacks the tryptophan amino acid backbone . The concurrent presence of both quinoline and 5-fluoro-tryptophan pharmacophores in the target compound suggests a potential for dual TPH-TDO pathway modulation, though no direct experimental evidence confirming this polypharmacology is currently available.

Polypharmacology IDO1/TDO Kynurenine pathway Multi-target drug design

Optimal Research Application Scenarios for 5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan (CAS 918440-81-0)


Exploratory TPH1/TPH2 Inhibitor Screening Library Construction

Based on its computational classification as a tryptophan 5-hydroxylase inhibitor , this compound is best deployed as a structurally novel entry in diversity-oriented TPH inhibitor screening libraries. The quinolin-3-ylmethoxycarbonyl Nα-protecting group distinguishes it from the spirocyclic, acyl guanidine, and xanthine-based TPH inhibitor chemotypes that dominate the current patent and clinical landscape [1]. Inclusion in a 50–200 compound focused TPH library allows direct enzymatic IC50 determination against both TPH1 and TPH2 isoforms, generating the quantitative potency data currently absent from the public domain. The compound's cLogP of ~3.98 suggests sufficient lipophilicity for cell-based TPH inhibition assays in RBL-2H3 or BON-1 cell lines that express endogenous TPH1, enabling orthogonal confirmation of biochemical activity in a cellular context .

Dual TPH-TDO Polypharmacology Probe for Kynurenine-Serotonin Pathway Crosstalk Studies

The DrugMapper-predicted association of this compound with both TPH and TDO/IDO pathway-related disease indications (neuroendocrine tumors, ulcerative colitis, malignant carcinoid syndrome) positions it as a candidate dual-pathway probe. Research groups investigating the therapeutic hypothesis that simultaneous inhibition of peripheral serotonin biosynthesis (via TPH1) and kynurenine pathway metabolism (via TDO) may provide superior efficacy in inflammatory bowel disease or neuroendocrine tumors can employ this compound as a tool to test whether a single-molecule polypharmacology approach yields additive or synergistic effects compared to co-administration of selective TPH and TDO inhibitors. Metabolomic profiling of tryptophan, serotonin, and kynurenine pathway metabolites in cell culture supernatant or murine plasma following compound treatment would provide the first experimental validation of its dual-target engagement.

Chemical Biology Tool for Solid-Phase Peptide Synthesis with Orthogonal Qmoc Protection Strategy

The quinolin-3-ylmethoxycarbonyl (Qmoc) group present in this compound represents a non-standard Nα-protecting group not catalogued in the comprehensive review of SPPS protecting group methodologies . Peptide chemistry laboratories seeking to expand their orthogonal protection toolbox beyond the standard Fmoc/tBu, Boc/Bn, and Alloc paradigms can evaluate this compound for (i) stability under standard SPPS deprotection conditions (20% piperidine/DMF for Fmoc removal; TFA cocktails for side-chain deprotection and cleavage), (ii) compatibility with on-resin monitoring via quinoline chromophore UV absorbance at 320–330 nm, and (iii) potential for selective hydrogenolytic cleavage of the Qmoc group in the presence of other protection. Successful validation would establish a new orthogonal protecting group strategy applicable to 5-fluoro-tryptophan-containing peptide sequences [1].

Pharmacokinetic Property Profiling Benchmarking Against 5-Fluoro-L-Tryptophan

The substantial lipophilicity difference between this compound (cLogP ~3.98) and 5-fluoro-L-tryptophan (cLogP ~0.8) warrants comparative pharmacokinetic profiling to evaluate whether the quinolin-3-ylmethoxycarbonyl modification improves oral bioavailability, plasma protein binding, or blood-brain barrier penetration. Parallel administration of equimolar doses of both compounds in rodent models, with LC-MS/MS quantification of plasma and brain tissue concentrations at 0.5, 1, 2, 4, 8, and 24-hour time points, would generate the comparative AUC, Cmax, t1/2, and brain-to-plasma ratio data needed to assess whether the Qmoc group confers a pharmacokinetic advantage. This head-to-head PK comparison directly addresses the procurement question of whether the structural complexity of the target compound translates into measurable in vivo property improvements over the simpler 5-fluoro-tryptophan analog [1].

Quote Request

Request a Quote for 5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.